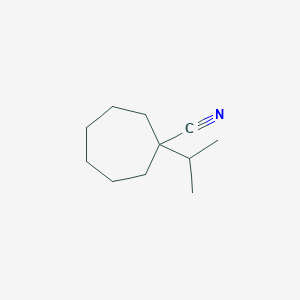
Cycloheptanecarbonitrile,1-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptanecarbonitrile,1-(1-methylethyl)- is an organic compound with the molecular formula C11H19N It is characterized by a cycloheptane ring with a carbonitrile group and an isopropyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cycloheptanecarbonitrile,1-(1-methylethyl)- can be synthesized through several synthetic routes. One common method involves the reaction of cycloheptanone with hydroxylamine hydrochloride to form cycloheptanone oxime, which is then dehydrated to produce cycloheptanenitrile. The nitrile group can then be alkylated using isopropyl bromide in the presence of a strong base like sodium hydride to yield Cycloheptanecarbonitrile,1-(1-methylethyl)-.
Industrial Production Methods
Industrial production of Cycloheptanecarbonitrile,1-(1-methylethyl)- typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Cycloheptanecarbonitrile,1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The isopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Cycloheptanecarboxylic acid or cycloheptanamide.
Reduction: Cycloheptanemethylamine.
Substitution: Various substituted cycloheptanecarbonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cycloheptanecarbonitrile,1-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cycloheptanecarbonitrile,1-(1-methylethyl)- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarbonitrile: Similar structure but with a six-membered ring.
Cyclooctanecarbonitrile: Similar structure but with an eight-membered ring.
Cycloheptanecarboxamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
Cycloheptanecarbonitrile,1-(1-methylethyl)- is unique due to its seven-membered ring structure combined with the nitrile and isopropyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H19N |
|---|---|
Molekulargewicht |
165.27 g/mol |
IUPAC-Name |
1-propan-2-ylcycloheptane-1-carbonitrile |
InChI |
InChI=1S/C11H19N/c1-10(2)11(9-12)7-5-3-4-6-8-11/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
UGUHGWPJKTWYLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CCCCCC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
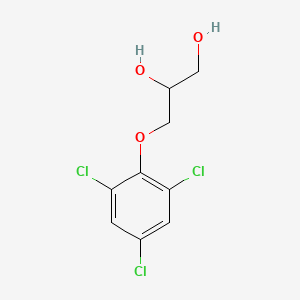

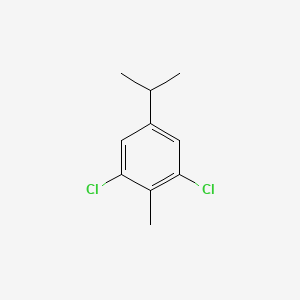




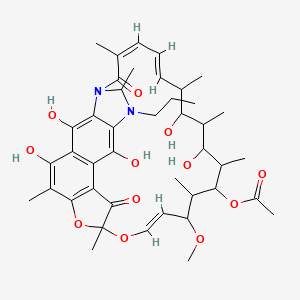
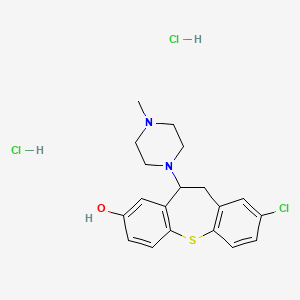
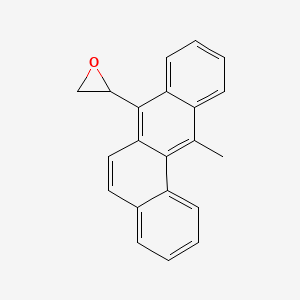

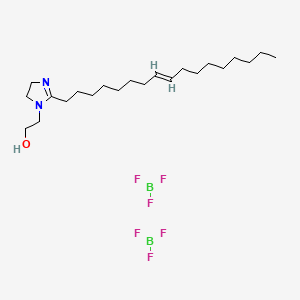
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
